molecular formula C16H22N4S B12137000 5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine

5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12137000
M. Wt: 302.4 g/mol
InChI Key: UIQYPFOJRWAXEO-UHFFFAOYSA-N
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Description

5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst.

    Attachment of the methylprop-2-enylthio group: This can be done through a nucleophilic substitution reaction using a suitable thiol and an alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the triazole ring to a dihydrotriazole.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl group, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halides, amines, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles and phenyl derivatives.

Scientific Research Applications

5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of enzymes: Binding to and inhibiting the activity of key enzymes involved in biological processes.

    Disruption of cell membranes: Interacting with and disrupting the integrity of cell membranes, leading to cell death.

    Modulation of signaling pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-triazole-3-thiol: Similar triazole structure but lacks the tert-butyl and methylprop-2-enylthio groups.

    4-(Tert-butyl)phenyl-1,2,4-triazole-3-thiol: Similar structure but lacks the methylprop-2-enylthio group.

    3-(2-Methylprop-2-enylthio)-1,2,4-triazole-4-ylamine: Similar structure but lacks the tert-butylphenyl group.

Uniqueness

5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine is unique due to the presence of both the tert-butylphenyl and methylprop-2-enylthio groups, which confer distinct chemical properties and potential applications. These groups may enhance the compound’s stability, solubility, and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H22N4S

Molecular Weight

302.4 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H22N4S/c1-11(2)10-21-15-19-18-14(20(15)17)12-6-8-13(9-7-12)16(3,4)5/h6-9H,1,10,17H2,2-5H3

InChI Key

UIQYPFOJRWAXEO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC1=NN=C(N1N)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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